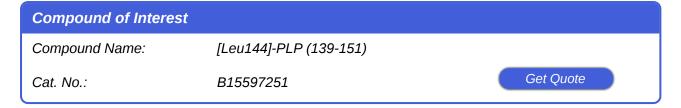




Application Notes and Protocols for [Leu144]-PLP (139-151)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu144]-PLP (139-151) is a synthetic peptide analogue of the native myelin proteolipid protein (PLP) fragment (139-151). The native sequence, HSLGKWLGHPDKF, is known to be an immunodominant epitope in the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. The substitution of the tryptophan (W) at position 144 with a leucine (L) residue transforms the peptide into a T-cell receptor (TCR) antagonist.[1] This antagonist is capable of specifically inhibiting the activation of encephalitogenic Th1 clones, thereby preventing the downstream inflammatory cascade that leads to demyelination.[2] These characteristics make [Leu144]-PLP (139-151) a valuable tool for studying TCR-pMHC interactions, T-cell activation signaling, and for the development of potential therapeutics for autoimmune diseases like multiple sclerosis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of [Leu144]-PLP (139-151), based on its amino acid sequence.



Property	Value
Amino Acid Sequence	H-His-Ser-Leu-Gly-Lys-Leu-Gly-His-Pro-Asp- Lys-Phe-OH
Molecular Formula	C67H105N19O17
Molecular Weight	1448.67 g/mol [2][3]
Isoelectric Point (pI)	7.99
Net Charge at pH 7.0	+1

Experimental Protocols Protocol 1: Preparation of [Leu144]-PLP (139-151) Stock

Solution

This protocol details the steps for reconstituting lyophilized [Leu144]-PLP (139-151) to create a stock solution.

- 1. Materials and Reagents:
- Lyophilized [Leu144]-PLP (139-151) peptide
- Sterile, distilled water (dH2O) or sterile phosphate-buffered saline (PBS), pH 7.2-7.4
- 0.1% Acetic Acid in sterile dH2O (for troubleshooting)
- Dimethyl sulfoxide (DMSO) (for troubleshooting)
- Sterile, low-protein-binding polypropylene microcentrifuge tubes
- · Calibrated micropipettes and sterile tips
- Vortex mixer
- Benchtop microcentrifuge
- 2. Procedure:

Methodological & Application





- Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes.[4][5][6] This crucial step prevents condensation of atmospheric moisture, which can affect the stability and accurate weighing of the peptide.[5] [7]
- Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.[8]
- Solvent Selection: Based on the calculated physicochemical properties, the peptide has a
 net positive charge at neutral pH. Therefore, it should be soluble in aqueous solutions.
 - Primary Recommendation: Use sterile distilled water or sterile PBS (pH 7.4).[8]
- Reconstitution: a. Using a sterile pipette tip, slowly add the calculated volume of your chosen solvent down the side of the vial. Do not squirt the solvent directly onto the peptide pellet to avoid dislodging it. b. Gently swirl the vial or vortex at a low speed to dissolve the peptide.[4] Avoid vigorous shaking, as this can cause aggregation or denaturation.[5] c. Allow the solution to sit at room temperature for 15-30 minutes to ensure complete dissolution.[5][9] d. Visually inspect the solution to ensure it is clear and free of particulates.[9] If solubility is poor, sonication for a few minutes can help.
- Troubleshooting Insolubility:
 - If the peptide does not dissolve in water or PBS, its basic nature (pl 7.99) suggests using a mildly acidic solvent. Try reconstituting with a small volume of sterile 0.1% acetic acid, and then dilute to the final concentration with sterile water or buffer.
 - For highly hydrophobic peptides, a small amount of an organic solvent may be necessary.
 Dissolve the peptide completely in a minimal volume of DMSO (e.g., 10-20 μl) and then slowly add this solution dropwise to your aqueous buffer while vortexing to reach the final desired concentration. Note that the final DMSO concentration should be kept low (typically <1%) for most cell-based assays.
- Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use, low-protein-binding polypropylene tubes.[6][7] b. Clearly label each aliquot with the peptide name,



concentration, and date of preparation. c. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[7] Lyophilized peptides should be stored at -20°C or colder.[6]

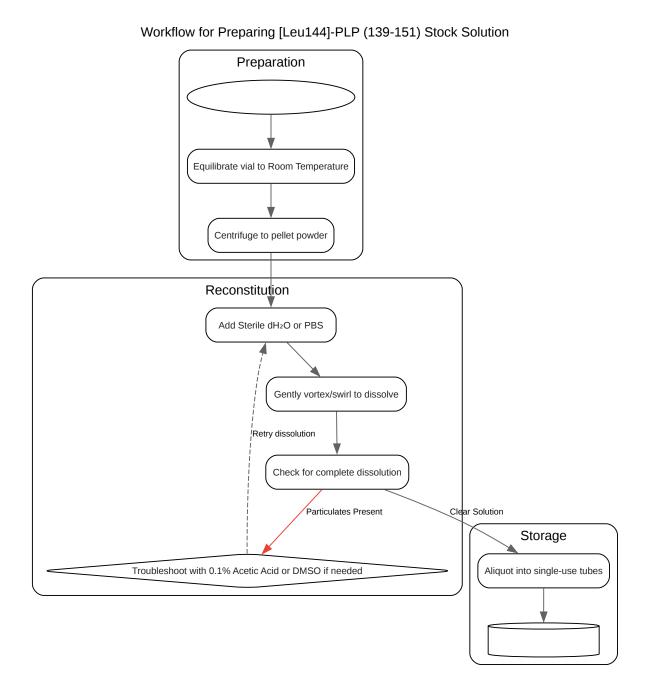
Stock Solution Concentration Table:

The following table provides the required solvent volumes to prepare stock solutions of common molarities from 1 mg of [Leu144]-PLP (139-151) (MW = 1448.67 g/mol).

Target Concentration	Volume of Solvent to Add to 1 mg of Peptide
10 mM	69.03 μL
5 mM	138.06 μL
1 mM	690.29 μL
0.5 mM	1.38 mL
0.1 mM	6.90 mL

Visualizations

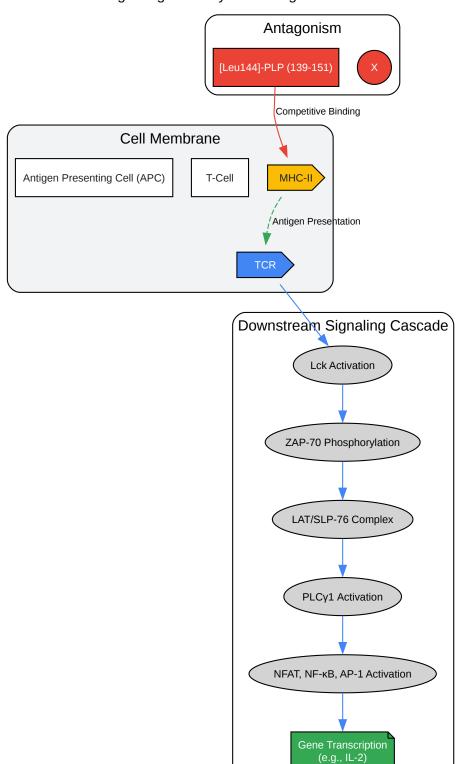




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Caption: Experimental workflow for the reconstitution of lyophilized [Leu144]-PLP (139-151).





TCR Signaling Pathway and Antagonist Inhibition

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Caption: TCR signaling pathway and the inhibitory mechanism of [Leu144]-PLP (139-151).



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